2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one
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Overview
Description
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both benzoxazole and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the reaction of 2-aminobenzoxazole with appropriate thioamide derivatives under specific conditions. For instance, one common method involves the cyclization of 2-aminobenzoxazole with thioamide in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and exhibit similar chemical reactivity.
Benzothiazoles: Compounds such as benzothiazole have a similar thiazine ring structure and comparable biological activities.
Uniqueness
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to the combination of both benzoxazole and benzothiazine moieties in a single molecule. This dual functionality can lead to a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties .
Properties
CAS No. |
127007-44-7 |
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Molecular Formula |
C15H8N2O2S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C15H8N2O2S/c18-15-9-5-1-2-6-10(9)17-14(20-15)13-16-11-7-3-4-8-12(11)19-13/h1-8H |
InChI Key |
JSTDALRSCZBLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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